REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[OH:12].[Cl:13]C[C:15]([NH:17]CO)=O.O>C(O)(=O)C.S(=O)(=O)(O)O>[ClH:13].[NH2:17][CH2:15][C:4]1[CH:5]=[C:6]([C:8]([CH3:9])([CH3:11])[CH3:10])[CH:7]=[C:2]([I:1])[C:3]=1[OH:12] |f:5.6|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC(=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 20° C. over a 10 minute period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The 2-chloro-N-[2-hydroxy-3-iodo-5-(1,1-dimethylethyl)benzyl]-acetamide which precipitates
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethanol (75 ml.)
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (15 ml.) is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for two hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to one-half its original volume
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to 25 ml
|
Type
|
TEMPERATURE
|
Details
|
and, upon cooling
|
Type
|
CUSTOM
|
Details
|
upon crystallization
|
Type
|
ADDITION
|
Details
|
from a mixture of ethanol and ether
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC1=C(C(=CC(=C1)C(C)(C)C)I)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |